(S)-2-hydroxy-3-methylbutyrate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9O3- |
|---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/p-1/t4-/m0/s1 |
InChI Key |
NGEWQZIDQIYUNV-BYPYZUCNSA-M |
SMILES |
CC(C)C(C(=O)[O-])O |
Isomeric SMILES |
CC(C)[C@@H](C(=O)[O-])O |
Canonical SMILES |
CC(C)C(C(=O)[O-])O |
Origin of Product |
United States |
Stereochemical Analysis and Enantiomeric Purity in Research Methodologies
Importance of Chirality in Metabolic Studies of (S)-2-hydroxy-3-methylbutyrate
This compound, also known as (S)-α-hydroxyisovaleric acid, is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: the (S)- and (R)-forms. ebi.ac.uk This structural difference is critical in metabolic studies because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with each enantiomer of a substrate.
The metabolic pathways involving 2-hydroxy-3-methylbutyrate are intrinsically linked to its stereochemistry. For instance, it is a known metabolite in humans and is involved in the metabolism of branched-chain amino acids like valine, leucine (B10760876), and isoleucine. The enzymes in these pathways are stereospecific, meaning they preferentially bind to and process one enantiomer over the other. This specificity dictates the metabolic fate of each enantiomer, leading to different downstream products and physiological effects.
The enantiomeric composition of 2-hydroxy-3-methylbutyrate can serve as a biomarker for certain metabolic disorders. For example, altered ratios of (S)- and (R)-enantiomers in biological fluids can indicate disruptions in specific metabolic pathways, providing valuable diagnostic information. Therefore, the ability to distinguish and quantify the individual enantiomers is essential for accurately interpreting metabolic data and understanding the underlying biochemistry.
Methodologies for Enantiomeric Excess Determination in Biological Samples
Determining the enantiomeric excess (ee), a measure of the purity of a chiral substance, is crucial in research. Various analytical methods have been developed and refined for the accurate quantification of this compound and its enantiomer in complex biological matrices.
Chiral Chromatography Applications in this compound Research
Chiral chromatography is a cornerstone technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Gas chromatography (GC) coupled with a chiral column is a widely used approach. For instance, research on wine has employed chiral GC with a γ-cyclodextrin phase to separate and quantify the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901), an ester derivative. This technique has revealed the predominance of the (R)-enantiomer in many wines. researchgate.net To analyze the non-volatile acid form, derivatization to a more volatile ester, such as a methyl or ethyl ester, is often a necessary preliminary step. nih.gov
High-performance liquid chromatography (HPLC) with a chiral column is another powerful tool. Chiral HPLC can be used to determine the enantiomeric purity of synthesized this compound and its derivatives. rsc.org The choice of the chiral stationary phase is critical for achieving successful separation.
A study on the formation of substituted esters in red wine developed a method for the quantitative determination and enantiomeric separation of their corresponding acids, including (S)-2-hydroxy-3-methylbutanoic acid. nih.gov This involved extraction, derivatization to methyl esters, and subsequent analysis by gas chromatography. nih.gov
Table 1: Chiral Chromatography Methods for 2-hydroxy-3-methylbutyrate Enantiomers
| Technique | Chiral Stationary Phase | Application | Reference |
|---|---|---|---|
| Chiral Gas Chromatography (GC) | γ-cyclodextrin | Quantitation of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine. | |
| Chiral High-Performance Liquid Chromatography (HPLC) | Not specified in abstract | Determination of enantiomeric purity of synthesized compounds. | rsc.org |
| Gas Chromatography (after derivatization) | Not specified in abstract | Quantitation and enantiomeric distribution of substituted acids and esters in wine. | nih.gov |
Spectroscopic Techniques for Stereoisomeric Analysis of this compound
While chromatography is essential for separation, spectroscopic techniques are vital for the structural elucidation and confirmation of stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure of molecules. For chiral molecules, the use of chiral derivatizing agents, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), can be employed. rsc.org These agents react with the hydroxyl group of 2-hydroxy-3-methylbutyrate to form diastereomeric esters. The resulting diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric excess and absolute configuration. rsc.orgacs.org Two-dimensional NMR techniques, like COSY and HMBC, can further aid in assigning the complex spectra.
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), is used for the detection and quantification of the separated enantiomers. nih.govnih.gov While standard MS does not differentiate between enantiomers, its high sensitivity and selectivity make it invaluable for analyzing trace amounts of these compounds in biological samples. nih.gov Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has been used for the simultaneous quantification of various hydroxybutyrates, including 2-hydroxy-3-methylbutyrate, in saliva after derivatization. nih.gov
Table 2: Spectroscopic Data for (S)-2-hydroxy-3-methylbutyric Acid
| Technique | Key Findings | Reference |
|---|---|---|
| 1D and 2D NMR | Provides chemical shift assignments for protons and carbons, confirming the molecular structure. | |
| LC-ESI-MS/MS | Enables sensitive and simultaneous quantification of derivatized hydroxybutyrates in biological fluids. | nih.gov |
| GC-MS | Used for the analysis of stereoisomers of related compounds like 2-hydroxy-3-methylpentanoic acid. | nih.gov |
Impact of Enantiomeric Purity on In Vitro and In Vivo Biochemical Investigations
The enantiomeric purity of this compound is of paramount importance in both in vitro and in vivo biochemical studies, as the biological response can be enantiomer-dependent.
In in vivo investigations, the differential metabolism of each enantiomer can lead to distinct physiological outcomes. The body may metabolize and excrete one enantiomer more rapidly than the other, resulting in different pharmacokinetic and pharmacodynamic profiles. Research on the metabolism of isoleucine has shown the existence of distinct (R) and (S) pathways, highlighting how the stereochemistry of metabolites dictates their metabolic fate. nih.gov
Furthermore, the sensory properties of chiral molecules can differ between enantiomers. In the case of the related compound ethyl 2-hydroxy-3-methylbutanoate, the (R)-enantiomer was described as having a "heavier fruity odor," while the (S)-form was characterized by "red fruits," "pineapple," and "green apple" notes. Although the concentrations in wine were found to be below the detection threshold, this illustrates the principle of stereospecific sensory perception. researchgate.net
Biosynthetic Pathways and Enzymatic Formation of S 2 Hydroxy 3 Methylbutyrate
Relationship to Branched-Chain Amino Acid Metabolism
The biosynthesis of (S)-2-hydroxy-3-methylbutyrate is closely associated with the catabolism of branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine. frontiersin.org These essential amino acids undergo a common initial two-step catabolic process. nih.gov
Valine Catabolism and Potential Precursors to this compound
The catabolism of the branched-chain amino acid valine serves as a primary source for precursors of this compound. The initial step in the breakdown of valine is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). nih.gov This reaction converts valine into its corresponding branched-chain α-keto acid (BCKA), which is α-ketoisovalerate (KIV), also known as 3-methyl-2-oxobutanoic acid. frontiersin.orgnih.gov
KIV is a key intermediate that can be further metabolized through several pathways. While the major route involves oxidative decarboxylation, an alternative pathway leads to the formation of 2-hydroxy-3-methylbutyrate. Specifically, 3-hydroxyisobutyrate (B1249102) (3-HIB), a catabolic intermediate of valine, has been identified as a paracrine metabolite. bevital.no The degradation of valine ultimately yields propionyl-CoA. nih.gov
Role of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex in Related Pathways
The branched-chain α-keto acid dehydrogenase (BCKDH) complex is a critical multi-subunit enzyme complex located in the mitochondrial inner membrane. wikipedia.org It catalyzes the irreversible oxidative decarboxylation of the branched-chain α-keto acids derived from leucine, isoleucine, and valine. nih.govwikipedia.org This reaction is the rate-limiting step in BCAA catabolism. nih.gov
The BCKDH complex acts on α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (from isoleucine), and α-ketoisovalerate (from valine), converting them into their respective acyl-CoA derivatives: isovaleryl-CoA, α-methylbutyryl-CoA, and isobutyryl-CoA. frontiersin.orgwikipedia.org This process is essential for the complete breakdown of BCAAs for energy production. nih.gov The activity of the BCKDH complex is tightly regulated, including by its substrates, the branched-chain α-keto acids themselves. nih.gov
Enzymatic Synthesis of this compound
The direct enzymatic synthesis of this compound involves the action of specific dehydrogenases and reductases that can convert α-ketoisovalerate into the desired hydroxy acid.
Characterization of Dehydrogenases and Reductases Involved in its Formation
Several types of oxidoreductases are capable of catalyzing the reduction of α-keto acids to their corresponding α-hydroxy acids. Ketoreductases (KREDs) are a prominent class of enzymes used for the biocatalytic synthesis of chiral alcohols. researchgate.net For instance, ketoreductases from Lactobacillus brevis have been used to reduce 2-methyl-3-oxobutanoic acid.
Another relevant enzyme is 3-hydroxy-2-methylbutyryl-CoA dehydrogenase, which is involved in the degradation of isoleucine. wikipedia.org This enzyme catalyzes the conversion of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA. wikipedia.org Additionally, a novel enzyme, ketoisovalerate reductase (KIVR), has been identified in the fungus Beauveria bassiana. This enzyme is responsible for producing D-hydroxyisovalerate, a precursor for depsipeptide biosynthesis. ebi.ac.uk In some microorganisms, 2-hydroxyisovalerate has been identified as a metabolite.
Stereoselectivity Mechanisms of Biosynthetic Enzymes
The stereospecificity of enzymes is crucial for producing the correct enantiomer, in this case, the (S)-form of 2-hydroxy-3-methylbutyrate. The stereoselectivity of enzymes like ketoreductases is determined by the three-dimensional architecture of their active sites. This structure dictates how the substrate and cofactor (e.g., NADPH) bind, favoring hydride transfer to one specific face of the ketone, thus producing a specific stereoisomer.
Hydroxynitrile lyases (HNLs) have also been employed in the stereoselective synthesis of (S)-2-hydroxy-2-methylbutyric acid through a multi-step process. nih.gov Interestingly, both (R)-selective and (S)-selective HNLs can lead to the formation of the (S)-cyanohydrin intermediate, which is then converted to the final product. nih.gov Molecular modeling can be used to understand the basis for this observed stereochemical outcome. nih.gov
Microbial Biosynthesis of this compound
Various microorganisms have been shown to produce 2-hydroxy-3-methylbutyrate and its derivatives. For example, Eubacterium lentum, an anaerobic microorganism found in human microflora, has been observed to produce 2-hydroxy-3-methylbutyric acid. ebi.ac.uk
The production of related compounds, such as ethyl 3-hydroxy-2-methylbutanoate, has been extensively studied in bacteria. Over 450 bacterial strains were screened for their ability to reduce ethyl 2-methyl-3-oxobutanoate, with several enteric bacteria showing a high degree of stereoselectivity. tandfonline.com Klebsiella pneumoniae was particularly effective in producing the (2R,3S) diastereomer with high purity. tandfonline.com Actinobacteria, such as strains of Agromyces and Gordonia, have also been investigated for their ability to reduce carbonyl compounds to produce chiral hydroxy esters. scirp.org For instance, Gordonia hydrophobica can be used for the production of chiral ethyl 3-hydroxy-2-methylbutanoate. scirp.org
In the context of wine production, yeasts and lactic acid bacteria are known to produce esters, including the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901). The (R)-enantiomer is predominantly found in wines, suggesting a biological origin, while the (S)-enantiomer appears to form during aging. Furthermore, Lactobacillus paracasei has been found to produce 2-hydroxy-3-methylbutyric acid, which was shown to promote the proliferation of intestinal epithelial cells. frontiersin.org
Identification of Producing Microorganisms and Pathways
The biosynthesis of this compound is observed in a variety of microorganisms, including bacteria and fungi. nih.govebi.ac.uk The primary metabolic route for its formation involves the catabolism of L-valine. This pathway typically proceeds in two steps: first, the deamination of valine to its corresponding α-keto acid, 2-keto-3-methylbutyrate (also known as α-ketoisovalerate). Subsequently, this keto acid is reduced by a reductase enzyme to form 2-hydroxy-3-methylbutyrate. The stereospecificity of the final product, yielding the (S)-enantiomer, is determined by the specific enzyme catalyzing the reduction.
Several microorganisms have been identified as producers of this compound. These findings often come from metabolomic studies of microbial cultures or environments where these microbes are active.
Table 1: Microorganisms Identified as Producers of 2-hydroxy-3-methylbutyrate
| Kingdom | Genus/Species | Notes | Reference(s) |
|---|---|---|---|
| Bacteria | Lactobacillus paracasei BD5115 | Isolated from human milk; the metabolite was found to promote intestinal epithelial cell proliferation. | frontiersin.org |
| Eubacterium lentum | Identified as a characteristic exometabolite in a study of human anaerobic microflora. | ebi.ac.uk | |
| Streptomyces cavourensis | Reported to contain 2-hydroxy-3-methylbutyric acid. | nih.gov | |
| Streptomyces bacillaris | Reported to contain 2-hydroxy-3-methylbutyric acid. | nih.gov |
| Fungi | Saccharomyces cerevisiae | Identified as a metabolite produced by this yeast species. | nih.gov |
The presence of this compound and its esters has also been noted in fermented products like wine, where yeasts and lactic acid bacteria contribute to its formation during fermentation and aging.
Metabolic Engineering Strategies for Enhanced Production in Microorganisms
Metabolic engineering provides a powerful framework for enhancing the production of valuable chemicals in microbial hosts. nih.gov These strategies typically involve the rational modification of cellular metabolism by introducing new enzymatic reactions or pathways, overexpressing rate-limiting enzymes, and deleting or down-regulating genes in competing pathways to redirect carbon flux toward the desired product. researchgate.net
While extensive literature on the high-titer production of this compound via metabolic engineering is not widely available, the principles have been successfully applied to produce structurally related isomers, demonstrating the feasibility of such approaches. These examples serve as a blueprint for future engineering efforts targeting this compound.
Case Study 1: De Novo Biosynthesis of 3-Hydroxy-3-methylbutyrate (HMB) in Escherichia coli
A notable success in producing a related compound is the engineering of E. coli for the de novo biosynthesis of 3-hydroxy-3-methylbutyrate (HMB), an isomer of 2-hydroxy-3-methylbutyrate. Researchers developed a novel synthetic pathway that was not native to the host organism.
Pathway Strategy : The engineered pathway converted the central metabolite acetyl-CoA into HMB. This was achieved by introducing heterologous enzymes from the mevalonate (B85504) pathway and a myxobacterial iso-fatty acid pathway to produce HMB-CoA, which was then hydrolyzed by a thioesterase to yield HMB. nih.gov
Optimization : Production was significantly increased by optimizing the genetic operon structure to balance the expression of pathway enzymes and by selecting a thioesterase that efficiently catalyzed the final hydrolysis step. nih.gov
Results : These engineering efforts led to a substantial increase in HMB production from various renewable carbon sources, including glucose, xylose, and glycerol. nih.gov
Table 2: Enhancement of HMB Production in Engineered E. coli
| Strain | Key Engineering Feature | Titer (mg/L) from Glucose | Reference |
|---|---|---|---|
| Initial Strain | Expression of initial biosynthetic pathway | 660 | nih.gov |
Case Study 2: Production of Copolymers Containing 3-hydroxy-2-methylbutyrate (3H2MB) in E. coli
Another relevant example is the production of a biopolymer containing 3-hydroxy-2-methylbutyrate (3H2MB), a different isomer. This work demonstrates how metabolic engineering can be used to create novel materials by incorporating specific building blocks.
Pathway Strategy : A recombinant E. coli strain (LS5218) was engineered to express the polyhydroxyalkanoate (PHA) synthase gene (phaCAc) from the bacterium Aeromonas caviae. scispace.comrsc.org
Production Method : The engineered bacteria were cultured in the presence of tiglic acid, which serves as a precursor for the 3H2MB monomer. The PHA synthase then polymerizes 3-hydroxybutyrate (B1226725) (3HB), a native metabolite, along with the 3H2MB derived from the supplied precursor. scispace.com
Results : This strategy resulted in the synthesis of a novel copolymer, P(3HB-co-3H2MB). The mole fraction of the 3H2MB monomer in the polymer could be controlled by adjusting the concentration of tiglic acid in the culture medium. scispace.com
Table 3: Incorporation of 3H2MB into PHA in Recombinant E. coli
| Tiglic Acid Fed (g/L) | Cell Dry Weight (g/L) | PHA Content (wt%) | 3H2MB Fraction (mol%) | Reference |
|---|---|---|---|---|
| 0.5 | 1.8 | 17 | 7.0 | scispace.com |
| 1.0 | 1.9 | 11 | 22.0 | scispace.com |
These case studies illustrate that by combining pathway design, enzyme selection, and process optimization, it is possible to achieve significant production of specific hydroxy acids. Similar strategies targeting the valine catabolic pathway—for instance, by overexpressing a stereoselective 2-keto-3-methylbutyrate reductase and eliminating competing pathways—could be employed to develop microbial cell factories for the enhanced production of this compound.
Metabolic Fates and Catabolic Pathways of S 2 Hydroxy 3 Methylbutyrate
Enzymatic Degradation and Interconversion Reactions
The metabolism of (S)-2-hydroxy-3-methylbutyrate, also known as (S)-α-hydroxyisovaleric acid, involves several enzymatic reactions that lead to its degradation and conversion into other metabolic intermediates. np-mrd.org These processes are crucial for its integration into the central carbon metabolism and for its eventual excretion from biological systems.
Oxidation and Dehydration Mechanisms
The hydroxyl group of this compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone. This oxidation is a key step in its catabolism. For instance, in the degradation of the branched-chain amino acid isoleucine, a similar compound, 2-methyl-3-hydroxybutyryl-CoA, undergoes dehydrogenation to 2-methylacetoacetyl-CoA. nih.gov This reaction is catalyzed by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD). nih.gov While not directly acting on this compound, this enzymatic step illustrates a common oxidative mechanism for related hydroxy acids.
Dehydration is another potential reaction, although less documented for this specific compound. Generally, dehydration reactions involve the removal of a water molecule, which could potentially lead to the formation of an unsaturated compound.
Epimerization and Racemization Pathways
This compound possesses a chiral center at the second carbon. Epimerization would involve the inversion of the stereochemistry at this center, converting the (S)-enantiomer to the (R)-enantiomer. Racemization, the formation of an equal mixture of both enantiomers, can occur under certain conditions, such as high temperatures (above 90°C) during chemical synthesis, but specific enzymatic racemases for 2-hydroxy-3-methylbutyrate in biological systems are not well-characterized. However, the existence of different enantiomeric ratios of the related compound 3-hydroxy-2-methyl-butanoic acid in urine suggests that enantioselective enzyme systems are involved in its metabolism.
Integration of this compound into Central Carbon Metabolism
This compound is a metabolite that can originate from the catabolism of branched-chain amino acids like valine, leucine (B10760876), and isoleucine, as well as from ketogenesis. Its integration into central carbon metabolism is linked to these pathways.
One of the primary metabolic fates of the related compound β-hydroxy-β-methylbutyrate (HMB) is its conversion to β-hydroxy-β-methylglutaryl-coenzyme A (HMG-CoA). wiley.comwikipedia.org HMG-CoA is a key intermediate in both ketogenesis and the mevalonate (B85504) pathway, the latter being responsible for cholesterol biosynthesis. wikipedia.orgwikipedia.org HMG-CoA can be cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate. wikipedia.orgwikipedia.org Acetyl-CoA can then enter the citric acid cycle (TCA cycle) for energy production or be used for fatty acid synthesis. asm.org
The degradation of isoleucine provides a clear example of how related structures are metabolized. Isoleucine is catabolized to acetyl-CoA and propionyl-CoA, which are central metabolic intermediates. nih.gov The pathway involves the formation of 2-keto-3-methylbutyrate and subsequently 2-methylbutyryl-CoA, which undergoes β-oxidation-like steps. nih.gov A defect in the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase leads to the accumulation of 2-methyl-3-hydroxybutyrate, highlighting this pathway's relevance. nih.gov
Excretion and Detoxification Mechanisms in Biological Systems
This compound and its related metabolites are found in urine, indicating renal excretion is a route of elimination. chemfont.ca For instance, studies on the related compound HMB have shown that a significant portion can be excreted in the urine. mdpi.com This suggests that the kidneys may not actively reabsorb these hydroxy acids. mdpi.com
The presence of 2-hydroxy-3-methylbutyric acid in the urine is often associated with various inborn errors of metabolism, such as maple syrup urine disease, phenylketonuria, and organic acidurias like propionic and methylmalonic acidemia. chemfont.ca In these conditions, the normal metabolic pathways are impaired, leading to the accumulation and subsequent excretion of upstream metabolites, including various hydroxy acids.
Detoxification, in a broader sense, involves the enzymatic modification of compounds to facilitate their excretion. nih.gov In the context of this compound, its conversion to more water-soluble forms or its integration into and subsequent processing through central metabolic pathways can be considered a form of detoxification, preventing its accumulation to potentially harmful levels.
Table of Research Findings on this compound Metabolism
| Metabolic Process | Enzymes/Pathways Involved | Key Intermediates/Products | Significance | References |
|---|---|---|---|---|
| Oxidation | Dehydrogenases (e.g., MHBD for related compounds) | Ketone derivatives (e.g., 2-methylacetoacetyl-CoA) | Key catabolic step | nih.gov |
| Integration into Central Metabolism | Branched-chain amino acid catabolism, Ketogenesis, Mevalonate pathway | Acetyl-CoA, Acetoacetate, HMG-CoA | Links to energy production and biosynthesis | nih.govwiley.comwikipedia.org |
| Excretion | Renal clearance | Urinary 2-hydroxy-3-methylbutyrate | Elimination from the body | chemfont.camdpi.com |
| Association with Disease | Inborn errors of metabolism | Elevated urinary levels | Biomarker for metabolic disorders | chemfont.ca |
Enzymology and Mechanistic Studies of Enzymes Interacting with S 2 Hydroxy 3 Methylbutyrate
Purification and Characterization of Relevant Enzymes
Detailed purification and characterization of an enzyme specifically dedicated to (S)-2-hydroxy-3-methylbutyrate from a single source remains an area of ongoing research. However, studies have identified organisms that produce this compound and have characterized related enzymes with broader specificities.
Enzymes in Clostridium ragsdalei : The bacterium Clostridium ragsdalei has been identified as a producer of (S)-2-hydroxyisovalerate. researchgate.netdntb.gov.uamdpi.com The proposed biosynthetic pathway is linked to L-valine synthesis, where 2-ketoisovalerate is reduced to (S)-2-hydroxyisovalerate. mdpi.com This reduction is catalyzed by a 2-hydroxyacid dehydrogenase. mdpi.comresearchgate.net While the genes for the L-valine pathway (ketol-acid reductoisomerase, dihydroxy-acid dehydratase, and branched-chain amino acid transferases) have been annotated in C. ragsdalei, the specific L-2-hydroxyisovalerate dehydrogenase has not been isolated and characterized in detail from this organism. mdpi.com
Malic Enzyme from Streptococcus bovis : The malic enzyme from Streptococcus bovis ATCC 15352 has been purified and characterized, demonstrating unique catalytic properties. asm.org While its primary function involves the oxidative decarboxylation of L-malate, the enzyme was also found to catalyze the oxidation of D-2-hydroxyisovalerate, the R-enantiomer of the subject compound. asm.org The enzyme was purified to homogeneity, and its gene was cloned and sequenced. It exists as a polypeptide of 389 amino acids. asm.org
3-Hydroxyisobutyrate (B1249102) Dehydrogenase from Pseudomonas putida : An NAD+-dependent 3-hydroxyisobutyrate dehydrogenase was purified to homogeneity from Pseudomonas putida E23. tandfonline.com This enzyme, a tetramer with a molecular mass of approximately 120 kDa, was found to act on several substrates, including DL-2-hydroxyisovalerate, although its primary substrate is L-3-hydroxyisobutyrate. tandfonline.com The purification process resulted in an 800-fold purification with a 12.4% yield. tandfonline.com
Lactate (B86563) Racemase from Iodobacter pallidus : This enzyme, which interconverts lactate enantiomers, does not use (S)-2-hydroxyisovalerate as a substrate but is inhibited by it. nih.govasm.org The enzyme and its homologs contain a unique nickel-pincer nucleotide (NPN) cofactor essential for catalysis. wikipedia.orgtandfonline.com
Kinetic and Thermodynamic Parameters of Enzymatic Reactions
Kinetic data provides insight into the efficiency and substrate preference of these enzymes. Thermodynamic parameters for these specific reactions are not extensively detailed in the literature.
The malic enzyme from Streptococcus bovis displays oxidative activity towards D-2-hydroxyisovalerate, though with a much lower Vmax compared to its primary substrate, L-malate. asm.org The enzyme from Lactococcus lactis designated PanE, a D-2-hydroxyacid dehydrogenase, shows high catalytic efficiency for the reduction of 2-ketoisovalerate. researchgate.net
A key interaction is the inhibition of lactate racemase from Iodobacter pallidus (LarAIp) by both enantiomers of 2-hydroxyisovalerate. nih.govasm.org The enzyme is more potently inhibited by the D-enantiomer. nih.gov
Table 1: Kinetic Parameters of Enzymes Interacting with 2-Hydroxyisovalerate or its Precursor
| Enzyme | Organism | Substrate/Inhibitor | Reaction | Km (mM) | Vmax or kcat | Ki (mM) | Reference |
|---|---|---|---|---|---|---|---|
| Malic Enzyme | Streptococcus bovis | D-2-Hydroxyisovalerate | Oxidation | 2.0 | 0.42 U/mg | - | asm.org |
| PanE (D-2-hydroxyacid dehydrogenase) | Lactococcus lactis | 2-Ketoisovalerate | Reduction | - | 3,300 U/mg/mM (Vmax/Km) | - | researchgate.net |
| Lactate Racemase (LarAIp) | Iodobacter pallidus | L-2-Hydroxyisovalerate | Inhibition | - | - | 1.2 ± 0.2 | nih.gov |
Structural Biology of Enzymes this compound Interactions
While a crystal structure of an enzyme in complex with this compound is not available, structural analyses of related enzymes provide significant insights into substrate binding and catalysis.
The active sites of NAD(P)-dependent dehydrogenases are generally located in a cleft between a cofactor-binding domain (often a Rossmann fold) and a substrate-binding domain. portlandpress.com
L-2-hydroxyglutarate dehydrogenase (L2HGDH) : The crystal structure of L2HGDH from Drosophila melanogaster reveals that the active site is at the interface of the FAD-binding and substrate-binding domains. nih.gov The substrate binds to the re-face of the FAD isoalloxazine ring, facilitating catalysis. nih.govnih.gov Key residues are involved in recognizing and orienting the substrate for the reaction. nih.gov
Lactate Racemase : The crystal structure of lactate racemase from Iodobacter pallidus has been solved in complex with D-2-hydroxyisovalerate (D-2HIV). acs.org The substrate is bound in the active site and interacts with the same set of residues that bind the native substrate, lactate. acs.org The binding of the bulkier isovalerate substrate induces a conformational change in residue Q357 to accommodate it. acs.org The substrate's hydroxyl group forms hydrogen bonds with His107 and Tyr294, locking it in a specific conformation for catalysis. acs.org This structural insight helps explain how the enzyme can be inhibited by this compound.
D-2-hydroxyacid dehydrogenases : In this family, the substrate is positioned for catalysis by interactions with key arginine residues in the active site loop. portlandpress.comacs.org The specificity for different substrates is often modulated by a single, highly variable residue within the active site. acs.org
Enzyme function is critically dependent on cofactors that participate directly in the catalytic reaction.
Dehydrogenases : The dehydrogenases that interconvert 2-hydroxyisovalerate and 2-ketoisovalerate are typically dependent on nicotinamide (B372718) cofactors. asm.orgnih.gov For example, the malic enzyme from S. bovis uses NAD+ for the oxidation of D-2-hydroxyisovalerate, and the PanE enzyme from L. lactis uses NADH for the reduction of 2-ketoisovalerate. researchgate.netasm.org The catalytic mechanism involves the stereospecific transfer of a hydride ion between the substrate and the nicotinamide ring of the cofactor. portlandpress.com A catalytic dyad, often a histidine-aspartate pair, facilitates the reaction by acting as a general acid-base catalyst to deprotonate the substrate's hydroxyl group. portlandpress.com
Lactate Racemase : Lactate racemase utilizes a novel nickel-pincer nucleotide (NPN) cofactor. wikipedia.orgtandfonline.comnih.gov The proposed catalytic mechanism is a proton-coupled hydride transfer (PCHT). acs.org In this mechanism, a histidine residue acts as a general base to abstract a proton from the substrate's hydroxyl group, while a hydride is transferred from the substrate's α-carbon to the NPN cofactor, forming a 2-oxoacid intermediate (pyruvate in the case of lactate). tandfonline.comacs.org The hydride is then returned to the opposite face of the intermediate to generate the product enantiomer. acs.org
Active Site Analysis and Substrate Binding
Enzyme Inhibition and Activation Studies Related to this compound Metabolism
Studies on enzyme inhibition reveal how this compound can influence metabolic pathways beyond its direct synthesis or degradation.
The most direct evidence of interaction comes from the inhibition of lactate racemase (LarAIp) from the thermophile Iodobacter pallidus. nih.gov This enzyme, crucial for providing D-lactate for cell wall biosynthesis in some bacteria, is inhibited by L-2-hydroxyisovalerate with a reported inhibition constant (Ki) of 1.2 ± 0.2 mM. nih.govasm.orgwikipedia.org The D-enantiomer is a more potent inhibitor, with a Ki of 0.15 ± 0.02 mM. nih.gov This inhibition suggests that accumulations of 2-hydroxyisovalerate could potentially disrupt lactate metabolism in organisms possessing this enzyme. nih.gov
Information regarding the activation of specific enzymes by this compound is not prominent in the reviewed scientific literature.
Advanced Analytical Methodologies for Research on S 2 Hydroxy 3 Methylbutyrate
Development of Quantitative Analytical Techniques for Complex Biological Matrices
The accurate measurement of (S)-2-hydroxy-3-methylbutyrate in biological matrices such as plasma, saliva, and tissue is crucial for understanding its physiological roles. biorxiv.org Several advanced analytical methods have been developed to achieve the necessary sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the profiling of metabolites like this compound after appropriate derivatization. This method involves the separation of compounds in a gaseous mobile phase followed by their detection and identification based on their mass-to-charge ratio.
In the context of metabolic profiling, GC-MS can be used to simultaneously measure a wide range of small molecules in a biological sample. For the analysis of this compound, derivatization is often required to increase its volatility. The Human Metabolome Database provides predicted GC-MS spectra for both non-derivatized and derivatized forms of 2-hydroxy-3-methylbutyric acid, which can serve as a reference for its identification. Chiral GC analysis, specifically using a γ-cyclodextrin phase, has been successfully employed to separate and quantify the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901) in wine samples, demonstrating the capability of GC to resolve stereoisomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a primary tool for the targeted quantification of non-volatile compounds like this compound in complex biological fluids. This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.
A highly sensitive and specific LC-MS/MS method has been developed for the simultaneous quantification of several hydroxybutyrates, including 3-hydroxy-3-methylbutyrate (a structurally related isomer of the target compound), in saliva. nih.gov This method involves derivatization to enhance ionization efficiency, followed by detection using positive electrospray ionization and tandem mass spectrometry. nih.gov The use of an internal standard, such as a stable isotope-labeled version of the analyte, is crucial for accurate quantification. nih.gov LC-MS/MS methods have been successfully validated for the detection of numerous substances in whole blood, highlighting the robustness of this technique for complex matrices. unipd.it The development of such methods often involves optimizing chromatographic conditions, such as the column type and mobile phase composition, to achieve good separation and peak shape. nih.govcopernicus.orgjrespharm.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Acquity UPLC® HSS C18 (1.8 μm, 2.1 × 150 mm) | unipd.it |
| Mobile Phase | Gradient elution with water and acetonitrile (B52724), both containing 0.1% formic acid | jrespharm.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | unipd.itjrespharm.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including metabolites. It provides detailed information about the chemical environment of atoms within a molecule, which is crucial for confirming the identity of compounds like this compound in metabolic studies.
Both 1D and 2D NMR techniques are employed to determine the structure of metabolites. researchgate.net The Biological Magnetic Resonance Bank (BMRB) contains detailed NMR data for (S)-(+)-2-hydroxy-3-methylbutyric acid, including 1D ¹H and ¹³C spectra, as well as 2D experiments like COSY and HMBC, which help in assigning the chemical shifts of protons and carbons and establishing connectivity within the molecule. bmrb.io The Human Metabolome Database also provides experimental 1D ¹H NMR spectra for 2-hydroxy-3-methylbutyric acid. These publicly available spectral data are invaluable for researchers to confirm the presence and structure of this compound in their samples.
Application of Isotope-Labeled this compound as Research Tracers
The use of stable isotope-labeled compounds as tracers has revolutionized metabolic research. researchgate.net These tracers, which are chemically identical to their unlabeled counterparts, can be tracked through metabolic pathways using mass spectrometry or NMR, providing dynamic information about metabolic fluxes. northwestern.edubitesizebio.com
Deuterium (B1214612) Labeling for Metabolic Flux Analysis
Deuterium (²H), a stable isotope of hydrogen, is commonly used to label metabolites for metabolic flux analysis (MFA). mdpi.commtoz-biolabs.com Deuterium-labeled this compound, such as Ethyl this compound-d5, can be used as a tracer to follow its metabolic fate and quantify its turnover in biological systems. medchemexpress.commedchemexpress.eu
Metabolic flux analysis with deuterium-labeled tracers allows researchers to measure the rates of metabolic reactions in vivo. mdpi.com The incorporation of deuterium into downstream metabolites provides insights into the activity of specific metabolic pathways. mtoz-biolabs.com While deuterium labeling is a powerful tool, potential kinetic isotope effects, where the heavier isotope can alter reaction rates, should be considered in the experimental design and data interpretation. mdpi.com
Carbon-13 and Nitrogen-15 Labeling in Proteomics and Metabolomics Research
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are other stable isotopes widely used in proteomics and metabolomics to trace the flow of carbon and nitrogen atoms through metabolic networks. medchemexpress.eumedchemexpress.comnih.govresearchgate.net
In metabolomics, ¹³C-labeled precursors are used to map the contributions of different substrates to the synthesis of various metabolites. uni.lu For instance, ¹³C-labeled glucose or glutamine can be used to trace the carbon backbone of this compound back to its origins. mtoz-biolabs.com This approach is fundamental to understanding the metabolic pathways that lead to its production.
In proteomics, ¹⁵N labeling is often employed to study protein turnover. researchgate.net While not directly labeling this compound itself, the principles of using stable isotopes to measure dynamic processes are the same. The combination of different isotope labeling strategies provides a comprehensive view of cellular metabolism. nih.gov
| Isotope | Application | Key Information Obtained | Reference |
|---|---|---|---|
| Deuterium (²H) | Metabolic Flux Analysis | Rates of metabolic reactions and pathway activity | mdpi.commtoz-biolabs.com |
| Carbon-13 (¹³C) | Metabolomics | Tracing carbon sources and mapping metabolic pathways | nih.govuni.lu |
| Nitrogen-15 (¹⁵N) | Proteomics | Measuring protein synthesis and turnover rates | researchgate.net |
Derivatization Strategies for Enhanced Analytical Detection and Separation
The analysis of this compound, a polar compound containing both a hydroxyl and a carboxylic acid functional group, presents challenges for direct analysis, particularly by gas chromatography (GC). researchgate.net Its low volatility and potential for thermal instability can lead to poor chromatographic performance. researchgate.netmdpi.com To overcome these limitations, derivatization is a crucial and widely employed strategy. This process modifies the functional groups of the analyte to create a derivative with more favorable properties for analysis, such as increased volatility, improved thermal stability, and enhanced detectability. researchgate.netgcms.cz
For this compound and similar α-hydroxy acids, derivatization primarily targets the active hydrogen in the hydroxyl (–OH) and carboxyl (–COOH) groups. researchgate.net The most common strategies involve silylation and esterification, which effectively cap these polar sites, reducing intermolecular hydrogen bonding and increasing the compound's volatility for GC analysis. researchgate.netgcms.cz Furthermore, specific derivatization techniques can be used to introduce chromophores or fluorophores for enhanced detection in liquid chromatography (LC) or to create diastereomers for chiral separations. researchgate.net
Silylation
Silylation is a robust and popular derivatization technique for compounds containing active hydrogens, such as alcohols and carboxylic acids. gcms.cz The process involves replacing the active hydrogen with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. gcms.cz The resulting TMS derivatives are significantly more volatile and thermally stable, making them ideal for GC-MS analysis.
Several silylating reagents are available, each with varying reactivity. For α-hydroxy acids like this compound, a combination of reagents is often necessary to ensure complete derivatization of both the hydroxyl and the less reactive carboxylic acid group.
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a powerful and versatile silylating agent. For comprehensive derivatization of α-hydroxy acids, it is often used with a catalyst, such as trimethylchlorosilane (TMCS). chromforum.org The addition of TMCS increases the reactivity of the reagent, facilitating the silylation of both functional groups. Reactions are typically performed by heating the dried sample with the reagent mixture (e.g., BSTFA + 1% TMCS) in a solvent like pyridine (B92270) or acetonitrile at around 70°C for an hour. chromforum.org
MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): This reagent forms t-butyldimethylsilyl (TBDMS) derivatives. TBDMS derivatives are notably more stable to hydrolysis than their TMS counterparts by a factor of approximately 10,000, which is advantageous for sample handling and storage. google.com This increased stability makes MTBSTFA a preferred reagent in many applications requiring robust derivatives for quantitative analysis. bslonline.org
The primary advantage of silylation is the significant enhancement in volatility and the production of characteristic mass spectra upon electron ionization in GC-MS, which aids in structural confirmation and quantification.
Esterification and Acylation
Esterification specifically targets the carboxylic acid group, while acylation can target both hydroxyl and carboxyl groups. These methods are also used to increase volatility for GC analysis.
Alkyl Chloroformates: Reagents like isobutyl chloroformate can be used to rapidly derivatize organic acids in an aqueous solution. coresta.orgresearchgate.net The reaction, catalyzed by pyridine, converts the carboxylic acid into its corresponding isobutyl ester, which is more volatile and suitable for GC-MS analysis. coresta.orgresearchgate.net This method offers the benefit of a simple and fast, one-pot reaction. coresta.org
Methylation: In a study analyzing substituted acids in wine, derivatization to methyl esters was a key step before GC analysis. nih.gov This highlights the use of simple alkyl esters to improve chromatographic properties. Reagents like trimethylsilyldiazomethane (B103560) can be used for the instant and quantitative esterification of carboxylic acids. gcms.cz
Chiral Derivatization for Enantioselective Analysis
Separating enantiomers like (S)- and (R)-2-hydroxy-3-methylbutyrate often requires specialized chiral columns or the use of a chiral derivatizing agent. Derivatization with a chiral reagent converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral chromatography column. researchgate.net
For LC-MS/MS analysis, chiral derivatization can also introduce an easily ionizable tag, significantly boosting detection sensitivity. researchgate.net For instance, (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) has been used to label hydroxybutyrate enantiomers, which greatly improved their retention behavior on a C18 column and increased detection sensitivity by up to 55-fold due to the introduction of a tertiary amino group that is readily ionized. researchgate.net This approach enables both the separation and the sensitive quantification of individual enantiomers. researchgate.netnih.gov
The following table summarizes common derivatization strategies applicable to the analysis of this compound.
| Derivatization Strategy | Reagent(s) | Target Functional Group(s) | Analytical Platform | Key Advantages |
| Silylation (TMS) | BSTFA + TMCS | Hydroxyl, Carboxyl | GC-MS | Increases volatility and thermal stability; produces characteristic mass spectra. chromforum.org |
| Silylation (TBDMS) | MTBSTFA | Hydroxyl, Carboxyl | GC-MS | Forms highly stable derivatives, resistant to hydrolysis; excellent for quantitative studies. google.combslonline.org |
| Esterification | Isobutyl Chloroformate / Pyridine | Carboxyl | GC-MS | Rapid reaction in aqueous media; improves volatility. coresta.orgresearchgate.net |
| Chiral Derivatization | Chiral Reagents (e.g., PMP) | Carboxyl and/or Hydroxyl | LC-MS | Creates diastereomers for separation on achiral columns; can enhance ionization efficiency and sensitivity. researchgate.netnih.gov |
Biological Roles and Physiological Significance of S 2 Hydroxy 3 Methylbutyrate in Research Models
Role as an Intermediate in Specific Metabolic Pathways (e.g., Amino Acid Degradation)
(S)-2-hydroxy-3-methylbutyrate is a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. The breakdown of valine, an essential amino acid, is a multi-step process that occurs in both the cytoplasm and mitochondria of cells. nih.gov The initial step involves the reversible transamination of valine by branched-chain aminotransferase to its corresponding α-keto acid, α-ketoisovalerate. nih.gov
Subsequently, α-ketoisovalerate can be reduced to this compound. This reaction is part of a broader metabolic pattern where α-keto acids are converted to their corresponding α-hydroxy acids. elifesciences.orgnih.gov The catabolic pathway of valine ultimately leads to the production of propionyl-CoA, which can then enter the citric acid cycle, highlighting the role of this compound in energy metabolism. nih.govlibretexts.org The enzymes involved in the broader BCAA catabolic pathways are crucial for maintaining metabolic homeostasis, and their dysfunction can lead to the accumulation of intermediates like this compound. nih.govresearchgate.net
Table 1: Key Enzymes and Intermediates in the Valine Catabolic Pathway
| Enzyme/Complex | Intermediate Substrate | Intermediate Product | Cellular Location |
| Branched-chain aminotransferase (BCAT) | Valine | α-Ketoisovalerate | Cytoplasm/Mitochondria |
| Lactate (B86563) Dehydrogenase (LDH) or other reductases | α-Ketoisovalerate | This compound | Cytoplasm/Mitochondria |
| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | α-Ketoisovalerate | Isobutyryl-CoA | Mitochondria |
| Isobutyryl-CoA dehydrogenase | Isobutyryl-CoA | Methacrylyl-CoA | Mitochondria |
| Enoyl-CoA hydratase | Methacrylyl-CoA | 3-Hydroxyisobutyryl-CoA | Mitochondria |
| 3-hydroxyisobutyryl-CoA hydrolase | 3-Hydroxyisobutyryl-CoA | 3-Hydroxyisobutyrate (B1249102) | Mitochondria |
| 3-hydroxyisobutyrate dehydrogenase | 3-Hydroxyisobutyrate | Methylmalonate semialdehyde | Mitochondria |
| Methylmalonate-semialdehyde dehydrogenase | Methylmalonate semialdehyde | Propionyl-CoA | Mitochondria |
This table provides a simplified overview of the main steps in the valine degradation pathway leading to propionyl-CoA. The formation of this compound represents a side reaction from the main pathway.
Occurrence and Function in Microbial Metabolism and Fermentation Processes
This compound is not exclusive to mammalian metabolism; it is also produced by a variety of microorganisms, particularly during fermentation processes. Lactic acid bacteria (LAB), which are integral to the production of many fermented foods, are known to produce this compound. researchgate.netoup.comresearchgate.net For instance, strains of Lactobacillus and Streptococcus thermophilus used in yogurt production can generate branched-chain hydroxy acids, including this compound, from the breakdown of branched-chain amino acids present in milk proteins. researchgate.netgoogle.com
In the context of winemaking, this compound and its ethyl ester have been identified, with their presence attributed to the metabolic activity of both yeasts (Saccharomyces cerevisiae) and lactic acid bacteria during alcoholic and malolactic fermentation. elifesciences.orgresearchgate.net The concentration of these compounds can be influenced by the specific microbial strains used, the composition of the grape must, and the aging process of the wine. d-nb.infokcl.ac.uk While its direct contribution to the aroma profile of wine may be limited due to concentrations often falling below the sensory threshold, its presence serves as a potential marker for specific microbial activities. kcl.ac.uknih.gov Research has also identified Eubacterium lentum, a component of the human anaerobic microflora, as a producer of 2-hydroxy-3-methylbutyric acid. google.com
Table 2: Occurrence of this compound and its Derivatives in Fermented Products
| Fermented Product | Producing Microorganisms (Examples) | Detected Compound | Reported Concentration Range |
| Yogurt | Streptococcus thermophilus, Lactobacillus spp. | α-hydroxyisovalerate (HIVA) | 3.0-15.2 mg/L |
| Wine (Red and White) | Saccharomyces cerevisiae, Oenococcus oeni (lactic acid bacteria) | Ethyl (R/S)-2-hydroxy-3-methylbutanoate | Up to 314 µg/L (red wine), Up to 164 µg/L (white wine) |
| Fermented Milk | Lactic acid bacteria | α-hydroxyisovalerate (HIVA) | 1.00 to 40.00 mg/L |
This table summarizes the presence of this compound and its ethyl ester in different fermented products and the microorganisms involved in their production. The concentrations can vary significantly based on production methods and analytical techniques.
Biochemical Implications in Mammalian Metabolism
In mammals, this compound is a component of the metabolome and its levels can be indicative of the metabolic state, particularly in relation to branched-chain amino acid metabolism and energy homeostasis.
Contribution to the Metabolome of Various Tissues and Fluids
This compound has been identified in various human and animal tissues and biofluids, reflecting its role as a product of amino acid metabolism. chemfont.ca Metabolomic studies have detected its presence in blood (plasma and serum), urine, and saliva. d-nb.infobevital.nopreprints.org It has also been found in the human placenta. chemfont.ca Furthermore, studies on non-human primate ocular tissues have quantified 2-hydroxy-3-methylbutyrate in the aqueous and vitreous humors, as well as the lens, highlighting its distribution even in specialized tissues. preprints.orgmdpi.com The presence of this metabolite across different bodily compartments underscores its systemic nature as part of the normal metabolic milieu.
Table 3: Reported Presence of this compound (or its isomers) in Mammalian Tissues and Fluids
| Tissue/Fluid | Species | Study Context |
| Plasma/Serum | Human, Mouse | Metabolic profiling, diabetes studies, exercise studies |
| Urine | Human | Inborn errors of metabolism, diabetes studies, general metabolic screening |
| Saliva | Human | Biomarker discovery for catabolic pathways |
| Placenta | Human | General metabolomic profiling |
| Ocular Tissues (Aqueous humor, Vitreous humor, Lens) | Non-human primate (Macaca fascicularis, Macaca mulatta) | Baseline metabolomic profiling |
| Liver | Mouse | High-fat diet studies |
| Skeletal Muscle | Mouse | High-fat diet studies |
This table illustrates the diverse range of mammalian tissues and fluids where this compound has been detected in research models.
Associations with Metabolic Dysregulation in Research Models (e.g., branched-chain amino acid metabolism in diabetes-like conditions)
Elevated levels of branched-chain amino acids and their metabolites, including this compound (α-hydroxyisovalerate), have been increasingly associated with metabolic dysregulation, particularly insulin (B600854) resistance and type 2 diabetes. mdpi.comresearchgate.net Studies have identified α-hydroxyisovalerate as a significant predictor of insulin resistance and glucose intolerance. nih.gov In individuals with type 2 diabetes, higher levels of urinary α-hydroxyisovalerate have been observed, correlating with poor glycemic control. d-nb.info Similarly, women with gestational diabetes have shown significantly elevated levels of 3-hydroxyisovalerate, a related BCAA metabolite, suggesting a common theme of dysregulated BCAA catabolism in diabetic states. mdpi.com
The accumulation of these metabolites is thought to reflect a saturation or dysfunction in the BCAA degradation pathway, potentially contributing to the pathophysiology of insulin resistance. elifesciences.orgnih.gov For instance, in mouse models, a high-fat diet can lead to changes in the levels of branched-chain hydroxy acids in metabolic tissues, which correlates with metabolic outcomes. researchgate.netmdpi.com These findings suggest that this compound could serve as a biomarker for early detection and monitoring of metabolic diseases like diabetes. researchgate.netplos.org
Potential Signaling or Regulatory Functions at the Cellular Level
Beyond its role as a metabolic intermediate, emerging evidence suggests that this compound may possess signaling or regulatory functions at the cellular level. Alpha-hydroxy acids (AHAs), the class of molecules to which this compound belongs, are known to exert various biological effects, including modulating cell proliferation and stimulating collagen synthesis. mdpi.commedicalnewstoday.comnih.govlesielle.comskinceuticals.com.au
A significant finding in this area comes from a study on Lactobacillus paracasei BD5115, which produces 2-hydroxy-3-methylbutyric acid. This study demonstrated that 2-hydroxy-3-methylbutyric acid promotes the proliferation of intestinal epithelial cells by upregulating the MYC signaling pathway. nih.govfrontiersin.orgnih.gov Specifically, the research indicated that the compound facilitates the interaction between the transcription factor MAFF and c-myc promoter-binding protein 1 (MBP1), leading to increased expression of the MYC gene, a key regulator of cell growth and proliferation. nih.govfrontiersin.org This provides a direct mechanistic link between a microbial metabolite and a fundamental cellular regulatory pathway. While the broader signaling roles of this compound are still under investigation, this finding opens up the possibility that it, and other related metabolites, could act as signaling molecules in various physiological and pathological contexts, potentially influencing processes beyond their immediate metabolic pathways.
Chemical Synthesis and Biotechnological Production Strategies for Research and Development
Asymmetric Synthesis Approaches for Enantiomerically Pure (S)-2-hydroxy-3-methylbutyrate
Asymmetric synthesis provides a direct route to enantiopure compounds by employing chiral catalysts, auxiliaries, or starting materials. For this compound, several approaches have been developed that leverage these principles.
One notable strategy involves the asymmetric reduction of the corresponding prochiral keto acid, 3-methyl-2-oxobutanoic acid. This transformation can be achieved with high enantioselectivity using chiral reducing agents or catalytic systems. For instance, enzymatic reductions, which will be discussed in more detail in subsequent sections, represent a powerful form of asymmetric catalysis. cdnsciencepub.com
Another approach begins with a chiral starting material, such as the naturally occurring amino acid L-valine, which possesses the required (S)-stereochemistry at the carbon adjacent to the carboxyl group. purdue.edu A synthetic sequence starting from L-valine can be designed to convert the amino group into a hydroxyl group while preserving the stereocenter. This method capitalizes on the readily available and inexpensive chiral pool. A potential pathway involves the diazotization of L-valine to yield (S)-2-hydroxy-3-methylbutanoic acid, though this reaction can be prone to side reactions and racemization if not carefully controlled.
The use of chiral auxiliaries is a classic method in asymmetric synthesis. While specific examples for the synthesis of this compound are less commonly detailed in recent literature in favor of catalytic methods, the principle involves temporarily attaching a chiral molecule to the substrate. This auxiliary directs a stereoselective reaction, such as an alkylation or reduction, and is subsequently removed to yield the enantiopure product.
The inherent chirality of this compound also makes it a valuable chiral building block itself for the asymmetric synthesis of more complex molecules, particularly in the pharmaceutical field where specific stereoisomers are often required for efficacy and safety.
Chemo-Enzymatic Synthesis Methods
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic transformations in a single synthetic route. This hybrid approach often utilizes enzymes for key stereoselective steps that are challenging to achieve with conventional chemistry, while chemical reactions are used for other transformations like protection, deprotection, or functional group interconversions. beilstein-journals.org
A key strategy in the chemo-enzymatic production of this compound is the enzymatic kinetic resolution of a racemic mixture of 2-hydroxy-3-methylbutyric acid or its esters. In this process, an enzyme, typically a lipase (B570770), selectively acylates or hydrolyzes one enantiomer, leaving the other unreacted and thus separated. For example, lipase B from Candida antarctica (CAL-B) can be used for the kinetic resolution of racemic esters. mdpi.com One enantiomer is selectively transformed into an acetyl derivative, which can be separated from the unreacted (S)- or (R)-hydroxy ester. mdpi.com The acetylated enantiomer can then be chemically or enzymatically hydrolyzed to recover the pure hydroxy acid. mdpi.com
Another chemo-enzymatic approach involves the stereoselective reduction of a chemically synthesized prochiral precursor. For example, the keto acid 3-methyl-2-oxobutanoic acid can be synthesized chemically and then subjected to an enzymatic reduction using a dehydrogenase or ketoreductase to yield this compound with high enantiomeric excess. cdnsciencepub.comrsc.org This method circumvents the need for chiral chemical reagents and often proceeds under mild reaction conditions.
The following table summarizes a chemo-enzymatic approach for the synthesis of stereoisomers of ethyl 2-methyl-2,3-dihydroxybutyrate, which illustrates the principles of enzymatic resolution and transformation that are applicable to similar hydroxy acids.
| Step | Reaction | Enzyme | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 1 | Kinetic resolution of racemic ethyl 2-methyl-2,3-dihydroxybutyrate via acetylation | Lipase CAL-B | (2S,3R)-acetylated ester and unreacted (2R,3S)-hydroxy ester | 42% (acetylated), 41% (unreacted) | >95% |
| 2 | Enzymatic transesterification of the separated acetylated ester | Lipase CAL-B | (2S,3R)-hydroxy ester | 95% | >95% |
Table 1: Example of a Chemo-Enzymatic Resolution Process. Data derived from a study on related stereoisomers, illustrating the use of lipase for selective transformation. mdpi.com
Biocatalytic Production using Isolated Enzymes or Whole-Cell Systems
Biocatalysis, utilizing either isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis for producing this compound. d-nb.inforsc.org These methods are prized for their high enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. nih.gov
Isolated Enzymes: The most common biocatalytic strategy is the asymmetric reduction of 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) using a stereoselective oxidoreductase, such as a lactate (B86563) dehydrogenase (LDH) or a ketoreductase (KRED). cdnsciencepub.comrsc.org These enzymes transfer a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate, creating the chiral hydroxyl center.
A well-documented example is the use of L-lactate dehydrogenase from Bacillus stearothermophilus (BSLDH). This enzyme reduces 3-methyl-2-oxobutanoate to (S)-2-hydroxy-3-methylbutanoic acid with excellent enantiomeric purity (>99% ee). cdnsciencepub.com To make the process economically viable, the expensive NADH cofactor must be regenerated in situ. This is often achieved by adding a second enzyme, such as formate (B1220265) dehydrogenase (FDH), and a co-substrate like formate, which is oxidized to carbon dioxide while reducing NAD+ back to NADH. cdnsciencepub.com
| Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Cofactor Regeneration |
|---|---|---|---|---|---|
| L-lactate dehydrogenase (BSLDH) | 3-Methyl-2-oxobutanoic acid, sodium salt | (S)-2-Hydroxy-3-methylbutanoic acid | 86% | >99% | Formate Dehydrogenase (FDH) / Formate |
Table 2: Preparative Scale Synthesis of (S)-2-Hydroxy-3-methylbutanoic Acid Using an Isolated Enzyme System. cdnsciencepub.com
Whole-Cell Systems: Whole-cell biocatalysis employs entire microorganisms (e.g., bacteria or yeast) that either naturally contain or have been genetically engineered to express the desired enzyme(s). d-nb.info This approach can be more cost-effective than using isolated enzymes because it eliminates the need for enzyme purification and can provide an intracellular environment for efficient cofactor regeneration. rsc.org
For the production of this compound, a recombinant Escherichia coli strain could be engineered to overexpress a suitable (S)-selective ketoreductase or dehydrogenase. The cells are then grown and used as a catalyst to convert the keto-acid precursor to the desired hydroxy acid. The cellular metabolism of the host can be harnessed to regenerate the required NADPH or NADH, for example, by adding glucose to the reaction medium.
While specific industrial-scale examples for this compound are proprietary, the principles have been widely applied to other chiral alcohols. For example, engineered E. coli cells expressing a ketoreductase and a glucose dehydrogenase (for cofactor regeneration) have been used to produce chiral hydroxy esters with high yields and enantiomeric excess. rsc.org Similarly, whole cells of Saccharomyces cerevisiae have been used to produce isobutene from 3-hydroxy-3-methylbutyrate, demonstrating the versatility of whole-cell systems in related pathways. nih.gov
Derivatization for Research Tool Development
Derivatization of this compound is a critical step in the development of research tools for various applications, including metabolic studies, bioanalysis, and as synthetic intermediates. These modifications can enhance detectability, alter metabolic fate, or introduce new functionalities.
Isotopically Labeled Analogs: One of the most important forms of derivatization is isotopic labeling, where one or more atoms in the molecule are replaced with their heavier isotopes (e.g., ²H/Deuterium (B1214612), ¹³C). For example, Ethyl this compound-d5 is a deuterated version of the ethyl ester of the compound. medchemexpress.com Such labeled compounds are invaluable as internal standards in quantitative mass spectrometry-based analysis, allowing for precise measurement of the endogenous, unlabeled compound in biological samples like plasma or saliva. nih.govresearchgate.net They can also be used as tracers in metabolic flux analysis to follow the fate of the compound through various biochemical pathways.
Pro-forms for Metabolic Studies: Pro-forms, or prodrugs in a pharmaceutical context, are inactive or less active derivatives that are converted into the active form in vivo through metabolic processes. For this compound, esterification is a common derivatization to create a pro-form. Methyl or ethyl esters, such as methyl (S)-2-hydroxy-3-methylbutanoate, are more lipophilic than the parent carboxylic acid. purdue.edu This can potentially improve cell membrane permeability, facilitating uptake into cells for metabolic studies. Once inside the cell, endogenous esterase enzymes can hydrolyze the ester, releasing the active this compound.
Functionalized Analogs for Bioanalysis: For analytical purposes, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is often employed to improve ionization efficiency and chromatographic retention. The carboxyl and hydroxyl groups of this compound can be reacted with various reagents. For instance, it can be converted to its 2-pyridylmethyl (2PM) ester derivative to enhance detection sensitivity in positive electrospray ionization mode. nih.gov Another strategy involves derivatization with O-benzylhydroxylamine to target the carbonyl group of its metabolic precursor (2-oxobutyrate), which aids in the untargeted detection of related metabolites in complex biological samples. researchgate.netresearchgate.net
| Derivative Type | Example | Purpose | Reference |
|---|---|---|---|
| Isotopically Labeled Analog | Ethyl this compound-d5 | Internal standard for quantitative mass spectrometry | medchemexpress.com |
| Pro-form / Ester | Methyl (S)-2-hydroxy-3-methylbutanoate | Improve cell permeability for metabolic studies | purdue.edu |
| Analytical Derivative | 2-Pyridylmethyl (2PM) ester | Enhance sensitivity in LC-MS/MS analysis | nih.gov |
Table 3: Examples of this compound Derivatives for Research Applications.
Emerging Research Areas and Future Directions for S 2 Hydroxy 3 Methylbutyrate
Discovery of Novel Biosynthetic and Catabolic Enzymes
The metabolic pathways of (S)-2-hydroxy-3-methylbutyrate are intricate, involving several key enzymes. While the primary route involves the transamination of leucine (B10760876) to α-ketoisocaproate (KIC) followed by the action of KIC dioxygenase, researchers are actively seeking to identify novel enzymes that contribute to its synthesis and degradation. wikipedia.org
A recent study designed a biocatalytic method to produce 3-Hydroxy-3-methylbutyrate (HMB) from L-leucine by expressing L-amino acid deaminase (L-AAD) and 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) in Escherichia coli. researchgate.net This innovative approach achieved a high conversion rate, offering a promising alternative to traditional chemical synthesis and fermentation methods. researchgate.net Further research into microbial enzymes, such as those from Pseudomonas and Actinobacteria species, is revealing new biocatalytic capabilities for producing chiral hydroxy esters, which could include stereospecific production of this compound. scirp.orgresearchgate.net The identification of these novel enzymes not only enhances our fundamental understanding of its metabolism but also opens avenues for biotechnological production of this valuable compound.
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Role | Cellular Location |
| Branched-chain amino acid (BCAA) transaminase | Catalyzes the reversible transamination of leucine to α-ketoisocaproic acid (KIC). uniroma1.it | Primarily in skeletal muscle. uniroma1.it |
| KIC dioxygenase | Converts KIC to HMB. wikipedia.org | Cytosol. wikipedia.org |
| L-amino acid deaminase (L-AAD) (from Proteus vulgaris) | Used in a biocatalytic method to convert L-leucine to α-KIC. researchgate.net | Expressed in E. coli for production. researchgate.net |
| 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) (from Rattus norvegicus) | Used in a biocatalytic method to convert α-KIC to HMB. researchgate.net | Expressed in E. coli for production. researchgate.net |
| Dihydroxy-acid dehydratase | Involved in the metabolism of the related compound (R)-2,3-dihydroxy-3-methylbutanoate. | Mitochondria. vulcanchem.com |
Elucidation of Regulatory Networks Governing its Metabolism
The metabolic pathways of this compound are tightly regulated by complex signaling networks. A key area of emerging research is the elucidation of these regulatory mechanisms, which are crucial for maintaining cellular homeostasis.
One of the central regulatory pathways influenced by HMB is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comunesp.br HMB has been shown to activate mTOR, which in turn promotes protein synthesis and inhibits protein degradation. mdpi.comunesp.br This activation can occur through the PI3K/Akt pathway. mdpi.complos.org Furthermore, HMB has been found to influence the expression of insulin-like growth factor-1 (IGF-1), which also plays a role in activating the mTOR pathway. mdpi.commdpi.com
Recent studies have also highlighted the role of other transcription factors and signaling molecules. For instance, research has shown that HMB can promote MEF2-dependent transcriptional activity, which is involved in neuronal survival and differentiation. plos.orgnih.gov Another study revealed that 2-hydroxybutyrate, a related compound, can trigger a SIRT4-dependent shift in protein ADP-ribosylation, leading to the transcriptional regulation of BCAA degradation enzymes via the transcription factor C/EBPβ. elifesciences.org In the context of intestinal health, metabolites from Lactobacillus paracasei, including 2-hydroxy-3-methylbutyric acid, have been found to promote the proliferation of intestinal epithelial cells by upregulating the MYC signaling pathway through the interaction of the transcription factors MAFF and MBP1. frontiersin.org
High-Throughput Screening for Modulators of this compound Pathways
Given the therapeutic potential of modulating this compound levels, high-throughput screening (HTS) represents a critical future direction. HTS allows for the rapid testing of large libraries of chemical compounds to identify molecules that can either enhance or inhibit the activity of enzymes or signaling pathways involved in its metabolism.
Future HTS campaigns could focus on:
Identifying activators of biosynthetic enzymes: This could lead to the development of drugs that increase endogenous production of this compound, which may be beneficial in conditions characterized by muscle wasting.
Discovering inhibitors of catabolic enzymes: Such inhibitors could prolong the half-life of this compound, enhancing its therapeutic effects.
Screening for modulators of regulatory proteins: Targeting proteins that control the expression of genes involved in this compound metabolism could offer a more nuanced approach to therapeutic intervention.
While specific HTS studies focused solely on this compound are not yet widely published, the principles of HTS are being applied to related metabolic pathways, which will undoubtedly pave the way for future research in this area.
Advanced Multi-Omics Approaches for Comprehensive Metabolic Profiling
To gain a holistic understanding of the role of this compound, researchers are increasingly turning to advanced multi-omics approaches. These methods integrate data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the metabolic landscape.
Metabolomic studies have successfully identified and quantified this compound and related metabolites in various biological samples, including urine, plasma, and tissues. biorxiv.orgebi.ac.uk These studies are crucial for identifying biomarkers associated with diseases such as type 2 diabetes and various metabolic disorders. ebi.ac.uk For example, a multi-omics study on hepatocellular carcinoma revealed significant alterations in the fecal metabolome, including changes in branched-chain fatty acids like 2-methylbutyrate. wjgnet.com
Integrative multi-omics analyses are also being used to understand the complex interactions between different molecular layers. For instance, a network-based multi-omics integration in people living with HIV identified distinct metabolic profiles and revealed a complex interplay between the microbiome and host metabolites. nih.gov By combining metabolomic data with genomic and transcriptomic data, researchers can identify the genetic and regulatory basis for variations in this compound levels and its downstream effects. researchgate.net This integrated approach is essential for building predictive models of metabolic flux and for identifying novel therapeutic targets.
Role in Inter-Organismal Metabolic Interactions (e.g., Host-Microbiota)
A fascinating and rapidly expanding area of research is the role of this compound in the metabolic crosstalk between different organisms, particularly between the host and its gut microbiota. The gut microbiome is a complex ecosystem that plays a critical role in host metabolism and immunity. gavinpublishers.com
Several studies have demonstrated that gut bacteria can produce and metabolize branched-chain fatty acids, including metabolites related to this compound. gavinpublishers.comnih.gov For instance, research has shown that metabolites from Lactobacillus paracasei can promote the proliferation of intestinal epithelial cells, highlighting a direct interaction between microbial metabolites and host cells. frontiersin.org Furthermore, alterations in the gut microbiota have been linked to changes in the levels of metabolites derived from branched-chain amino acids. frontiersin.org
Metabolomic profiling of cervicovaginal samples has also revealed correlations between the abundance of certain bacterial taxa and the levels of various metabolites, including those involved in branched-chain amino acid metabolism. nih.gov This suggests that this compound and related compounds may play a role in the local microbial environment and its interaction with the host. Understanding these inter-organismal metabolic interactions is crucial for developing novel therapeutic strategies, such as probiotics or prebiotics, to modulate the gut microbiome and improve host health.
Q & A
Q. How can researchers determine the enantiomeric purity of (S)-2-hydroxy-3-methylbutyrate?
Methodological Answer : Enantiomeric purity is critical for studying chiral effects. Use chiral chromatography (e.g., HPLC with a chiral stationary phase like cellulose tris(3,5-dimethylphenylcarbamate)) and compare retention times against racemic mixtures. Nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., europium complexes) can also resolve enantiomers. Refer to PubChem’s isomeric SMILES (CC(C)C@@HO) and analytical protocols in CAS Common Chemistry .
Q. What synthetic routes are available for producing this compound in high yield?
Methodological Answer :
- Enzymatic synthesis : Use ketoreductases to stereoselectively reduce 3-methyl-2-oxobutanoate. NADPH cofactor recycling systems improve efficiency.
- Chemical synthesis : Employ asymmetric catalysis, such as Sharpless epoxidation or Evans oxazaborolidine-mediated reductions.
- Purification : Crystallize the product using ethanol/water mixtures to achieve >98% purity. For protocols, consult PubChem’s molecular formula (C₅H₁₀O₃) and synthetic workflows in CAS records .
Q. How stable is this compound under varying storage conditions?
Methodological Answer : Stability depends on pH and temperature.
Advanced Research Questions
Q. How do contradictory findings about this compound’s role in mitochondrial β-oxidation pathways arise, and how can they be resolved?
Methodological Answer : Discrepancies may stem from:
- Model systems : Differences in in vitro (isolated enzymes) vs. in vivo (whole-cell) assays. Validate using isotopic tracing (¹³C-labeled substrates) in hepatocyte cultures .
- Enzyme specificity : Test substrate specificity of acyl-CoA dehydrogenases using recombinant enzymes (e.g., ACADSB).
- Data normalization : Control for intracellular ATP/ADP ratios, which affect metabolic flux. Reference contradictory studies in polyhydroxybutyrate biosynthesis for troubleshooting .
Q. What advanced techniques can elucidate the chelation behavior of this compound with calcium ions?
Methodological Answer :
- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and affinity (Kd).
- X-ray crystallography : Resolve the structure of calcium bis[this compound] (CAS 57618-22-1) to identify coordination sites .
- DFT calculations : Model electronic interactions between the carboxylate group and Ca²⁺. Compare with experimental IR spectra for validation.
Q. How can researchers address conflicting reports on the compound’s biological activity in plant stress responses?
Methodological Answer :
- Dose-response curves : Test across concentrations (0.1–10 mM) in hydroponic systems.
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes (e.g., ROS scavengers like catalase).
- Environmental controls : Standardize light, temperature, and soil pH to isolate confounding variables. Cross-reference methods in qualitative research frameworks for resolving contradictions .
Q. What strategies optimize the enantioselective microbial production of this compound?
Methodological Answer :
- Strain engineering : Overexpress mdh (malate dehydrogenase) in E. coli to enhance NADPH supply.
- Fed-batch fermentation : Maintain glucose at <5 g/L to avoid substrate inhibition.
- Product extraction : Use in situ adsorption with ion-exchange resins to minimize feedback inhibition. For yield benchmarks, see poly(3-hydroxybutyrate) biosynthesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
